Aristolactam AII
Overview
Description
Aristolactam AII is an alkaloid and a natural product found in Aristolochia triangularis, Saururus chinensis, and other organisms .
Synthesis Analysis
A study on the Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS has been conducted . The study developed an LC–MS/MS method to simultaneously detect seven alkaloids and five aristolochic acids in Houttuyniae herba from different origins. Six alkaloids (O-demethyl nornucifrine, N-nornucifrine, aristololactam AII, aristololactam FI, aristololactam BII, cepharadione B) were found and quantitatively determined in 75 batches of samples .
Chemical Reactions Analysis
A study on the Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS has been conducted . The study developed an LC–MS/MS method to simultaneously detect seven alkaloids and five aristolochic acids in Houttuyniae herba from different origins .
Physical And Chemical Properties Analysis
Aristolactam AII has a molecular weight of 265.26 g/mol . Its molecular formula is C16H11NO3 . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Application in Chemistry and Food Safety
Summary of the Application
Aristolactam AII is used in the study of the contents of analogues of Aristolochic Acid in Houttuynia cordata . Houttuynia cordata is a plant that can be used as both traditional food and medicine . Aristolactam AII is one of the analogues of aristolochic acids that are simultaneously determined in Houttuynia cordata .
Application in Structural Chemistry
Summary of the Application
Aristolactam AII is used in the structural analysis of aristolochic acids and aristolactams . The study focuses on the correlations between calculated and experimental 13C NMR chemical shifts .
Results or Outcomes Obtained
An explicit solvent (DMSO) model employing BLYP/6-31G* calculations was determined to be the most efficient ( R2 = 0.99631 and 0.97713, for aristolactam AII and aristolochic acid I, respectively) .
Application in Phytochemistry
Summary of the Application
Aristolactam AII is identified in different parts of Fructus Oxyphyllae (FO), a traditional Chinese medicine .
Methods of Application or Experimental Procedures
The study involves the screening of different parts of FO for the presence of aristolactams .
Results or Outcomes Obtained
A total of six aristolactams were identified in different parts of FO, including Aristolactam AII . Some aristolactams were found to be differently distributed in the plant .
Application in Pharmacology
Summary of the Application
Aristolactam AII is studied for its potential pharmacological effects. The clinical application of aristolochic acid (AA), a compound related to Aristolactam AII, has been limited due to its severe nephrotoxic activity .
Methods of Application or Experimental Procedures
Recent studies have revealed that AA-I can cause direct damage to renal tubular cells, and its carcinogenicity is associated with the formation of promutagenic AA-DNA adducts .
Results or Outcomes Obtained
The results of these studies have led to a better understanding of the potential risks associated with the use of aristolochic acids and their analogues, including Aristolactam AII .
Safety And Hazards
A safety data sheet for Aristolactam AII advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c1-20-15-12(18)7-10-13-11(17-16(10)19)6-8-4-2-3-5-9(8)14(13)15/h2-7,18H,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKAIRFOYPDZNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C1C4=CC=CC=C4C=C3NC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202234 | |
Record name | Dibenz(cd,f)indol-4(5H)-one, 2-hydroxy-1-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aristolactam AII | |
CAS RN |
53948-07-5 | |
Record name | Dibenz(cd,f)indol-4(5H)-one, 2-hydroxy-1-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053948075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenz(cd,f)indol-4(5H)-one, 2-hydroxy-1-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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